ethyl 2-(5-chloropyridin-3-yl)oxyacetate
Description
Ethyl 2-(5-chloropyridin-3-yl)oxyacetate is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 5-position and an ethyl oxyacetate group at the 3-position. This ester derivative is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, leveraging the reactivity of the chloropyridine moiety and the ester group for further functionalization.
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
ethyl 2-(5-chloropyridin-3-yl)oxyacetate |
InChI |
InChI=1S/C9H10ClNO3/c1-2-13-9(12)6-14-8-3-7(10)4-11-5-8/h3-5H,2,6H2,1H3 |
InChI Key |
FZCCJBRCMIVFLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC(=CN=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-chloropyridin-3-yl)oxyacetate typically involves the reaction of 5-chloropyridine-3-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
5-chloropyridine-3-ol+ethyl bromoacetateK2CO3,DMFethyl 2-(5-chloropyridin-3-yl)oxyacetate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloropyridin-3-yl)oxyacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted pyridines.
Hydrolysis: 2-(5-chloropyridin-3-yl)oxyacetic acid.
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Scientific Research Applications
Ethyl 2-(5-chloropyridin-3-yl)oxyacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with pyridine-based structures.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(5-chloropyridin-3-yl)oxyacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can act as a pharmacophore, binding to specific sites on proteins and altering their function. The ester group can be hydrolyzed to release the active carboxylic acid, which may further interact with biological targets.
Comparison with Similar Compounds
Ethyl 2-[2-Cyano-5-(trifluoromethyl)pyridin-3-yl]oxyacetate (CAS 1992985-72-4)
Molecular Formula : C₁₁H₉F₃N₂O₃
Molecular Weight : 274.20 g/mol
Key Features :
- Substitutions: 2-cyano and 5-trifluoromethyl groups on the pyridine ring.
- Impact of Substituents: The electron-withdrawing trifluoromethyl (-CF₃) and cyano (-CN) groups enhance the electrophilicity of the pyridine ring, increasing reactivity in nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling reactions. Applications: High-purity intermediate for active pharmaceutical ingredients (APIs), particularly in molecules requiring fluorinated or cyano-functionalized pyridines .
Ethyl 2-(6-Chloro-5-methylpyridin-3-yl)-2-oxoacetate (CAS 2169064-79-1)
Molecular Formula: C₁₀H₁₀ClNO₃ Molecular Weight: 227.6 g/mol Key Features:
- Substitutions: 6-chloro, 5-methyl, and a ketone group at the 2-position.
- The ketone group introduces a reactive site for condensation or reduction reactions. Applications: Likely used in synthesizing heterocyclic compounds, such as pyridine-fused systems, due to the ketone’s versatility .
Comparative Analysis
| Property | Ethyl 2-(5-Chloropyridin-3-yl)oxyacetate | Ethyl 2-[2-Cyano-5-(trifluoromethyl)pyridin-3-yl]oxyacetate | Ethyl 2-(6-Chloro-5-methylpyridin-3-yl)-2-oxoacetate |
|---|---|---|---|
| Molecular Weight | ~213.6 g/mol (estimated) | 274.20 g/mol | 227.6 g/mol |
| Key Substituents | 5-Cl, 3-OCH₂COOEt | 2-CN, 5-CF₃, 3-OCH₂COOEt | 6-Cl, 5-CH₃, 2-oxoacetate |
| Reactivity | Moderate (Cl as leaving group) | High (electron-deficient ring) | Moderate (ketone reactivity) |
| Lipophilicity (LogP) | Moderate | High (due to -CF₃) | Moderate |
| Applications | Pharmaceutical intermediates | APIs requiring fluorinated motifs | Heterocyclic synthesis |
Research Findings and Implications
Substituent-Driven Reactivity
- Chlorine vs. Trifluoromethyl : The 5-Cl group in the target compound facilitates NAS or Suzuki-Miyaura couplings, whereas the -CF₃ group in ’s compound enhances electrophilicity for reactions like Buchwald-Hartwig amination .
- Ketone Functionality : ’s ketone enables aldol condensations or reductive amination, distinguishing it from the ester-only functionality in the target compound .
Industrial Relevance
Limitations and Challenges
- Synthetic Complexity : Introducing groups like -CF₃ or -CN () demands specialized reagents or catalysts, increasing production costs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
